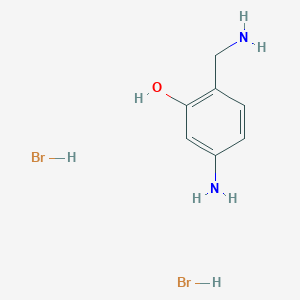

5-氨基-2-(氨基甲基)苯酚二氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Amino-2-(aminomethyl)phenol dihydrobromide is a chemical compound with the molecular formula C7H12Br2N2O and a molecular weight of 299.994 . It is typically stored at room temperature and is available in powder form .

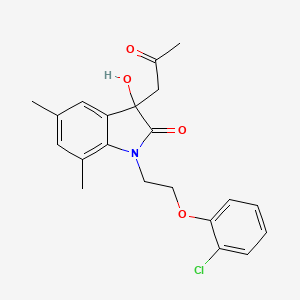

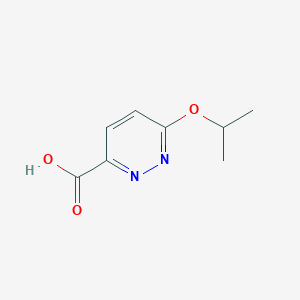

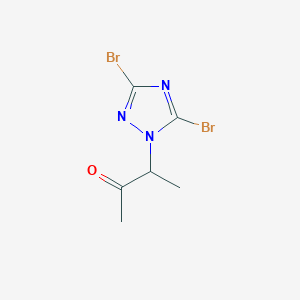

Molecular Structure Analysis

The InChI code for 5-Amino-2-(aminomethyl)phenol dihydrobromide is 1S/C7H10N2O.2BrH/c8-4-5-1-2-6 (9)3-7 (5)10;;/h1-3,10H,4,8-9H2;2*1H . This compound contains a total of 20 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring .

Physical And Chemical Properties Analysis

5-Amino-2-(aminomethyl)phenol dihydrobromide is a powder that is stored at room temperature .

科学研究应用

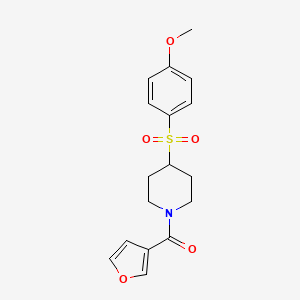

Catalyst in Chemical Reactions

One of the primary applications of 5-Amino-2-(aminomethyl)phenol dihydrobromide is as a catalyst in chemical reactions . For instance, it has been used in the synthesis of Rhodium nanoparticles supported on 2-(aminomethyl)phenols-modified Fe3O4 spheres . This catalyst has been used for the reduction of nitroarenes and the degradation of dyes in water . The 2-aminomethylphenol motif plays a vital role in the immobilization of rhodium nanoparticles to offer extraordinary stability .

Reduction of Nitroaromatic Compounds

The compound has been used in the reduction of nitroaromatic compounds into corresponding amines . This process is important as arylamines are key starting materials and intermediates in the production of a variety of chemicals . The reduction of nitroaromatics to aromatic amines is one of the most commonly used methods .

Degradation of Dyes

Another application of 5-Amino-2-(aminomethyl)phenol dihydrobromide is in the degradation of dyes . This is particularly important in the context of environmental pollution, as many dyes are toxic pollutants in industrial wastewater .

Synthesis of Magnetic Nanostructured Catalyst

The compound has been used in the synthesis of a magnetic nanostructured catalyst (Fe3O4@SiO2-Amp-Rh) modified with 2-(aminomethyl)phenols (Amp) . This catalyst can be easily recovered by an external magnetic field because of the presence of the magnetic core of Fe3O4, and the activity of Fe3O4@SiO2-Amp-Rh does not decrease significantly after 7 times’ recycling .

安全和危害

The safety information for 5-Amino-2-(aminomethyl)phenol dihydrobromide includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

属性

IUPAC Name |

5-amino-2-(aminomethyl)phenol;dihydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2BrH/c8-4-5-1-2-6(9)3-7(5)10;;/h1-3,10H,4,8-9H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTFPJLOMCPHHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)CN.Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Br2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-(aminomethyl)phenol dihydrobromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[1-(3-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-(3-methylbutyl)cyclohexanecarboxamide](/img/no-structure.png)

![2-[[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2381681.png)

![1-[3-Bromo-5-(difluoromethyl)phenyl]pyrrolidine](/img/structure/B2381686.png)